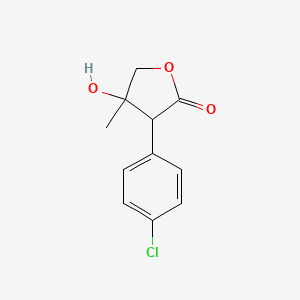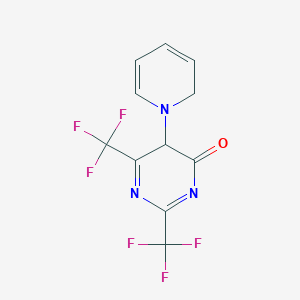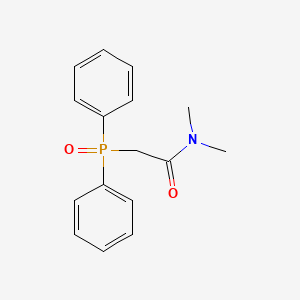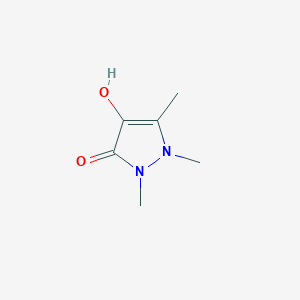![molecular formula C12H17NO3 B12907446 6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one CAS No. 28458-39-1](/img/structure/B12907446.png)
6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one is a synthetic organic compound that features a tetrahydropyran-2-one ring fused with an isoxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine under acidic or basic conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide and a base.
Formation of the Tetrahydropyran-2-one Ring: The final step involves the cyclization of the intermediate compound to form the tetrahydropyran-2-one ring. This can be achieved through an intramolecular nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol: Another isoxazole derivative with different functional groups.
Ethyl 2-((4-(3,5-Dimethylisoxazol-4-yl)-2,6-dimethylphenyl)amino)acetate: A compound with a similar isoxazole moiety but different substituents.
Uniqueness
6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one is unique due to its specific combination of the isoxazole and tetrahydropyran-2-one rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
28458-39-1 |
|---|---|
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
6-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one |
InChI |
InChI=1S/C12H17NO3/c1-8-11(9(2)16-13-8)7-6-10-4-3-5-12(14)15-10/h10H,3-7H2,1-2H3 |
Clé InChI |
AKGIUZULNRMACE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)CCC2CCCC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


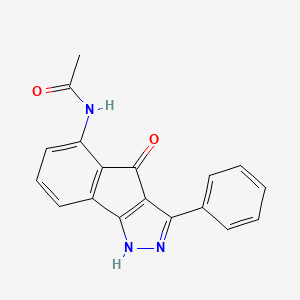
![N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide](/img/structure/B12907383.png)
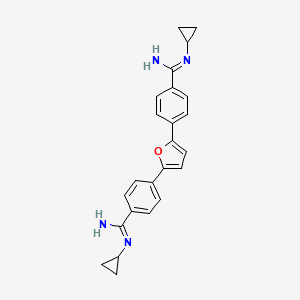

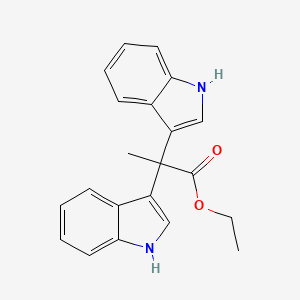
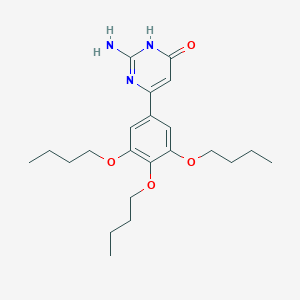
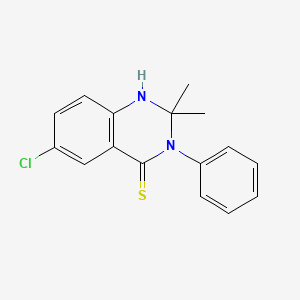
![7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907416.png)

